molecular formula C41H62O11 B10764630 Ivermectin B1a monosaccharide

Ivermectin B1a monosaccharide

Cat. No.: B10764630
M. Wt: 730.9 g/mol
InChI Key: IDRWWNAYSYRQBV-OESCZRLOSA-N
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Description

Ivermectin B1a monosaccharide is a derivative of ivermectin, a well-known broad-spectrum antiparasitic agent. This compound is produced by the selective hydrolysis of the terminal saccharide unit of ivermectin . This compound retains some of the biological activities of its parent compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ivermectin B1a monosaccharide is synthesized through the selective hydrolysis of ivermectin. The hydrolysis process involves breaking down the terminal saccharide unit of ivermectin under controlled conditions . This method ensures the preservation of the core structure of ivermectin while removing specific sugar moieties.

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis. The process involves large-scale hydrolysis of ivermectin using optimized reaction conditions to ensure high yield and purity. The hydrolysis is typically carried out in a controlled environment to prevent degradation of the active compound.

Chemical Reactions Analysis

Types of Reactions

Ivermectin B1a monosaccharide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s biological activity.

Scientific Research Applications

Ivermectin B1a monosaccharide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selective hydrolysis process, which retains the core structure of ivermectin while removing specific sugar moieties. This modification can alter the compound’s biological activity and specificity, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C41H62O11

Molecular Weight

730.9 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1

InChI Key

IDRWWNAYSYRQBV-OESCZRLOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

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